Difelikefalin

Peripheral restriction CNS penetration Blood-brain barrier

Researchers studying peripheral KOR signaling without central confounds face limited options, while procurement teams need verified, regulatory-compliant sourcing. Difelikefalin is the reference standard KOR agonist with proven peripheral restriction. • >6,250-fold selectivity over MOR; no detectable CNS penetration at therapeutic doses • Only FDA/EMA-approved agent for CKD-associated pruritus in hemodialysis; 39% responder rate vs. 28% placebo in Phase 3 • Ideal comparator for pruritus clinical trials; establishes benchmark efficacy for novel antipruritic agents • Supplied with full analytical characterization (HPLC, NMR); cold-chain shipping ensures integrity

Molecular Formula C36H53N7O6
Molecular Weight 679.8 g/mol
CAS No. 1024828-77-0
Cat. No. B1670546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDifelikefalin
CAS1024828-77-0
Synonyms4-Piperidinecarboxylic acid, 4-amino-1-((2R)-6-amino-2-(((2R)-2-(((2R)-2-(((2R)-2-amino-1-oxo-3-phenylpropyl)amino)-1-oxo-3-phenylpropyl)amino)-4-methyl-1-oxopentyl)amino)-1-oxohexyl)-
difelikefalin
N-((2R)-1-(((2R)-1-(((2R)-6-Amino-1-(4-amino-4-carboxy-1-piperidinyl)-1-oxo-2-hexanyl)amino)-4-methyl-1-oxo-2-pentanyl)amino)-1-oxo-3-phenyl-2-propanyl)-D-phenylalaninamide
Molecular FormulaC36H53N7O6
Molecular Weight679.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N
InChIInChI=1S/C36H53N7O6/c1-24(2)21-29(32(45)40-28(15-9-10-18-37)34(47)43-19-16-36(39,17-20-43)35(48)49)42-33(46)30(23-26-13-7-4-8-14-26)41-31(44)27(38)22-25-11-5-3-6-12-25/h3-8,11-14,24,27-30H,9-10,15-23,37-39H2,1-2H3,(H,40,45)(H,41,44)(H,42,46)(H,48,49)/t27-,28-,29-,30-/m1/s1
InChIKeyFWMNVWWHGCHHJJ-SKKKGAJSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Difelikefalin: Peripherally-Restricted KOR Agonist for CKD-Associated Pruritus


Difelikefalin (CR-845, Korsuva®) is a synthetic, all-D-amino acid tetrapeptide that acts as a highly selective and peripherally-restricted agonist of the kappa opioid receptor (KOR) [1]. Approved by the FDA in August 2021 and the EMA in April 2022 for the treatment of moderate-to-severe pruritus associated with chronic kidney disease in adults undergoing hemodialysis, it represents the first-in-class therapy specifically indicated for this condition [2]. Its design intentionally limits blood-brain barrier penetration to minimize centrally-mediated adverse effects while providing targeted antipruritic activity through peripheral KOR activation on sensory neurons and immune cells [3].

Target Engagement Peripherally-restricted KOR agonist for signaling studies without central confounding
Selectivity High KOR vs MOR selectivity profile for minimizing off-target interpretation
Endpoint Model Hemodialysis-related pruritus model endpoint context

Difelikefalin: Limited Substitutability in CKD-Associated Pruritus


Kappa opioid receptor agonists are a heterogeneous class with marked differences in central nervous system (CNS) penetration, receptor selectivity profiles, and clinical validation for specific pruritic indications. For example, nalfurafine, although also a KOR agonist approved for uremic pruritus in Japan, exhibits significant central activity and a distinct selectivity profile [1]. Off-label agents like gabapentinoids, while widely used, lack specific regulatory approval and robust, large-scale randomized controlled trial data for CKD-associated pruritus (CKD-aP) [2]. Direct substitution risks either suboptimal antipruritic efficacy due to inadequate peripheral target engagement or increased CNS-mediated adverse events such as sedation, dysphoria, or diuresis, underscoring the need for compound-specific evidence in procurement decisions.

Difelikefalin
Nalfurafine
Peripherally restricted, minimal CNS penetration
Centrally active, may produce CNS-mediated effects
High KOR/MOR selectivity (supports off-target review)
Lower KOR/MOR selectivity (~14-fold reported)
Substantial hemodialysis clearance profile
Dialytic clearance profile may differ

Difelikefalin: Evidence-Based Comparison with Nalfurafine


Peripheral Restriction: CNS Penetration vs. Nalfurafine

Difelikefalin's physicochemical properties (high polar surface area, hydrophilic D-amino acid peptide) result in CNS penetration below the limit of quantification in preclinical models, contrasting with the centrally-active KOR agonist nalfurafine [1]. In animal and in vitro studies, difelikefalin exhibited limited passive diffusion and active transport across membranes, confirming peripheral restriction [1]. Nalfurafine, conversely, is known to produce central nervous system-mediated effects, including diuresis via central KOR pathways [2].

CNS Penetration
Reported
Below limit of quantification vs. centrally active nalfurafine
Peripheral restriction context reduces CNS-mediated interpretation risk
Data from preclinical models
Peripheral restriction CNS penetration Blood-brain barrier Pruritus

KOR vs. MOR Selectivity: Nalfurafine Comparison

Difelikefalin demonstrates high binding affinity for KOR with an IC50 of 1.16 nM and a Kd of 0.23 nM . In functional assays, its EC50 for human KOR is 0.16 nM, with no detectable activity at the mu opioid receptor (MOR) up to 1 µM, indicating >6,250-fold selectivity [1]. In comparison, nalfurafine's KOR EC50 is 0.05 nM, but it shows only ~14-fold selectivity over MOR (MOR EC50 = 0.72 nM) [2]. This stark difference in selectivity profiles is a key differentiator for potential off-target effects.

KOR/MOR Selectivity
Reported
>6,250-fold KOR over MOR; nalfurafine ~14-fold
Supports off-target review in MOR-sensitive assays
Cross-study comparison
Receptor binding Selectivity KOR MOR In vitro pharmacology

Efficacy in Nalfurafine-Resistant Hemodialysis Pruritus: Switch Study

In a prospective interventional study of 43 hemodialysis patients with treatment-resistant pruritus, 9 patients who exhibited a poor response to nalfurafine (defined as moderate/severe Shiratori score or NRS ≥4) were switched to difelikefalin. After 16 weeks of difelikefalin treatment, the median Numerical Rating Scale (NRS) for itch decreased significantly from 5 [IQR 4, 7] to 3 [IQR 2, 3] (p < 0.005). Notably, the proportion of patients with moderate or severe daytime pruritus decreased from 44% to 0% (p < 0.01), and nighttime pruritus from 66.7% to 0% (p < 0.001). Additionally, pruritus-related insomnia resolved in all patients (from 44.4% to 0%, p < 0.01) [1]. This represents the first direct evidence of difelikefalin's clinical advantage over nalfurafine in a defined patient subset.

Switch Study Endpoint
Direct head-to-head
Median NRS decreased from 5 to 3 (p<0.005) in nalfurafine-resistant patients
Reported endpoint improvement in switch context
N=9, 16-week study
Clinical efficacy Switch study Nalfurafine Hemodialysis-associated pruritus NRS score

Pharmacokinetics and Dialytic Clearance in Hemodialysis

In patients with severe renal impairment undergoing hemodialysis, difelikefalin's total body clearance is reduced to 5.3–7.5 mL/h/kg and its half-life is prolonged to 23–31 hours [1]. Critically, 70–80% of difelikefalin is removed during a standard hemodialysis session, allowing for a thrice-weekly, post-dialysis intravenous administration regimen that effectively manages drug accumulation and provides predictable exposure [1]. This pharmacokinetic profile is distinct from many small molecule alternatives which may accumulate in renally impaired patients, requiring complex dose adjustments.

Hemodialysis Clearance
Reported
70–80% removed per session; half-life 23–31 h
Supports post-dialysis exposure model interpretation
Severe renal impairment
Pharmacokinetics Hemodialysis Clearance Half-life Dosing

Difelikefalin: Optimal Use Cases


Nalfurafine-Resistant Hemodialysis-Associated Pruritus

In clinical practice, difelikefalin should be prioritized for patients with moderate-to-severe HAP who have demonstrated an inadequate response to oral nalfurafine, defined by an NRS ≥4 or persistent moderate/severe Shiratori severity scores despite at least 6 weeks of therapy. Direct switch data show that difelikefalin significantly reduces itch scores and resolves pruritus-related insomnia in this specific population [1].

First-Line Therapy for CKD-aP in Hemodialysis

As the only FDA and EMA-approved agent specifically indicated for CKD-aP, difelikefalin is the evidence-based choice for initiating targeted therapy in hemodialysis patients with moderate-to-severe pruritus. Its clinical trial program, including placebo-controlled Phase 3 studies, has established its efficacy and safety profile in this setting [2]. Procurement decisions should favor an approved product with defined dosing and established benefit-risk over off-label alternatives like gabapentinoids.

In Vitro Studies with Peripherally-Restricted KOR Agonist

For researchers investigating peripheral KOR signaling without confounding central effects, difelikefalin is the reference standard. Its >6,250-fold selectivity over MOR and proven peripheral restriction make it ideal for delineating peripheral vs. central mechanisms in itch, pain, and inflammation models [3]. This is a key differentiator from less selective or centrally-penetrant KOR agonists like U50,488 or nalfurafine.

Clinical Research for CKD-aP and Uremic Pruritus

Difelikefalin should be the comparator or reference agent in any new clinical trial evaluating therapies for CKD-aP. Its established efficacy (39% response rate vs. 28% for placebo in Phase 3 trials [4]) and defined safety profile provide a robust benchmark for assessing novel agents. Using difelikefalin as a comparator ensures meaningful interpretation of new trial data.

Application
Selection Property
Validation Focus
Peripheral KOR signaling studies
Minimal CNS penetration profile
CNS vs peripheral endpoint distinction
KOR selectivity research
High KOR/MOR selectivity
Off-target MOR activity review
Refractory pruritus endpoint research
Response in nalfurafine-resistant models
Pruritus severity score endpoints
Hemodialysis exposure modeling
Dialytic clearance profile
Accumulation and dosing interval interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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